4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid ethyl ester
Description
4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid ethyl ester is a piperazine-based benzoic acid derivative characterized by a carboxymethyl substituent on the piperazine nitrogen and an ethyl ester group on the benzoic acid core. The carboxymethyl group introduces a carboxylic acid functionality, which may enhance solubility and enable further derivatization, while the ethyl ester group modulates lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-[4-(4-ethoxycarbonylphenyl)piperazin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-15(20)12-3-5-13(6-4-12)17-9-7-16(8-10-17)11-14(18)19/h3-6H,2,7-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPMSXJTJSYDJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid ethyl ester typically involves the reaction of 4-(4-carboxymethylpiperazin-1-yl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid ethyl ester may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid ethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid.
Reduction: 4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid ethyl alcohol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Carboxymethylpiperazin-1-yl)-benzoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
(a) Ethyl 4-(1-piperazinyl)benzoate
- Structure : Lacks the carboxymethyl group on the piperazine ring.
- Properties : The absence of the carboxylic acid moiety reduces polarity compared to the target compound. This derivative is primarily used as a synthetic precursor .
- Applications : Commonly employed in the synthesis of kinase inhibitors and receptor antagonists.
(b) 3-(4-Methylpiperazin-1-yl)benzoic acid
- Structure : Features a methyl group instead of carboxymethyl on the piperazine.
- Properties : The methyl group increases basicity and lipophilicity (logP ~1.2), contrasting with the hydrophilic carboxymethyl group. Melting point: 187–190°C .
- Applications : Utilized in antipsychotic and anticancer agents due to improved blood-brain barrier penetration.
(c) Ethyl 4-(4-benzoylpiperazin-1-yl)-3-(2-furoylamino)benzoate
- Structure : Incorporates a benzoyl group on the piperazine and a furan-based amide on the benzoate.
- Molecular weight: 463.5 g/mol .
- Applications : Investigated as a protease inhibitor scaffold in antiviral research.
Core Structure Modifications
(a) Ethyl 4-(butylamino)benzoate
- Structure: Replaces the piperazine ring with a butylamino chain.
- Properties : Reduced steric hindrance and lower molecular weight (221.3 g/mol). Melting point: 68–70°C .
- Applications : Intermediate in local anesthetic synthesis (e.g., benzonatate analogs).
(b) Ethyl 4-acetamidobenzoate
Heterocyclic Ring Modifications
(a) Ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate
- Structure : Features a seven-membered diazepane ring instead of piperazine.
- Properties : Increased conformational flexibility and altered pKa (predicted ~8.5). Molecular weight: 262.3 g/mol .
- Applications : Explored in CNS-targeted therapeutics due to enhanced receptor binding plasticity.
(b) 4-(4-Pyridinyl)-benzoic acid ethyl ester
Functional Group Comparisons
Research Implications
The carboxymethyl-piperazine moiety in the target compound offers unique advantages:
- Solubility : The carboxylic acid group improves aqueous solubility, critical for parenteral formulations.
- Derivatization Potential: Enables conjugation with amines or alcohols via carbodiimide chemistry.
- Pharmacokinetics : Balances lipophilicity (via ethyl ester) and polarity (via carboxymethyl), optimizing bioavailability.
In contrast, analogs with methyl or benzoyl groups prioritize membrane permeability, while pyridine or diazepane modifications alter binding kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
